molecular formula C20H15N3O B5704941 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline

4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline

Cat. No. B5704941
M. Wt: 313.4 g/mol
InChI Key: IMLOPYNZABNXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for EGFR-dependent tumors.

Mechanism of Action

4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline inhibits the activity of EGFR by binding to the ATP-binding site on the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Additionally, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline is a highly specific inhibitor of EGFR and has been extensively studied in preclinical models. It has been shown to have potent anti-tumor activity and can enhance the efficacy of chemotherapy and radiation therapy. However, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has limited solubility in aqueous solutions, which can pose challenges for in vivo studies. Additionally, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has the potential to inhibit other kinases that are structurally similar to EGFR, which can lead to off-target effects.

Future Directions

For 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline research include the development of more potent and selective inhibitors of EGFR, as well as the investigation of the potential of 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline as a therapeutic agent for EGFR-dependent tumors. Additionally, the development of novel drug delivery systems can help to overcome the solubility issues associated with 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline. Finally, the investigation of the potential of 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline in combination with other targeted therapies can help to enhance its efficacy as a cancer therapeutic.

Synthesis Methods

4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 4-bromopyridine to form 4-(4-methylphenoxy)pyridine. The resulting compound is then reacted with 2-chloroquinazoline in the presence of a base to form 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline. The purity of the compound can be verified through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been extensively studied in the field of cancer research due to its ability to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.

properties

IUPAC Name

4-(4-methylphenoxy)-2-pyridin-4-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-6-8-16(9-7-14)24-20-17-4-2-3-5-18(17)22-19(23-20)15-10-12-21-13-11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLOPYNZABNXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)-2-(pyridin-4-yl)quinazoline

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